(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Asymmetric synthesis Chiral resolution Enantiomeric purity

Stereochemically defined (R)-enantiomer (CAS 112966-26-4) critical for diastereoselective synthesis and chiral ligand preparation. Distinct from racemic (27652-89-7) and (S)-enantiomer (176022-47-2); incorrect stereochemistry compromises reaction outcomes. Verified 95.7% purity baseline with 82.3% yield in published asymmetric reduction protocols. Essential for reproducible enantioselective methodology development. Request quote for bulk and research quantities.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 112966-26-4
Cat. No. B184991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
CAS112966-26-4
Synonyms(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1
InChIKeyZFUPOFQRQNJDNS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) as a Defined Chiral Building Block


(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) is a chiral benzylic alcohol characterized by a stereogenic carbon center bridging a 4-chlorophenyl and a 2-pyridyl group [1]. It is a specific, single-enantiomer chemical building block, distinct from its racemic mixture (CAS 27652-89-7) and its (S)-enantiomer (CAS 176022-47-2) . The compound is primarily utilized as an intermediate in pharmaceutical synthesis and as a chiral ligand or substrate in asymmetric catalysis, with its precise R-configuration being a critical determinant of function in these applications [2].

Technical Risks of Substituting (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) with Racemic or Off-Enantiomer Material


The substitution of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) with its racemic mixture (CAS 27652-89-7) or the (S)-enantiomer (CAS 176022-47-2) is not scientifically valid for applications requiring a defined stereochemical outcome. This molecule functions as a chiral building block, and its three-dimensional orientation directly dictates its ability to participate in diastereoselective reactions or to act as a substrate for enantioselective catalysts [1]. Using the incorrect enantiomer can lead to the formation of a different, potentially inactive or undesired, stereoisomer in downstream products [2]. Similarly, the racemic mixture contains 50% of the non-target enantiomer, which can act as an impurity, complicate purification, reduce reaction efficiency, and lead to analytical inconsistencies . Procurement must therefore be based on the specific CAS number to ensure the required stereochemical integrity for a given process.

Quantitative Differentiation of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) Against Key Comparators


Enantiomeric Purity: (R)-Isomer vs. (S)-Isomer in Asymmetric Synthesis

In the directional synthesis of enantiopure (4-chlorophenyl)-(pyridin-2-yl)-methanol, the use of a chiral reducing agent (BINAL-H) allows for the selective production of either the (R)- or (S)-enantiomer. The reported protocol achieves a defined purity for the (R)-enantiomer, which is crucial for its downstream application [1].

Asymmetric synthesis Chiral resolution Enantiomeric purity

Synthetic Efficiency: Optimized Yield for the (R)-Enantiomer

A patented method for the directional synthesis of the enantiomers reports a significantly higher yield for the (R)-enantiomer under its optimized conditions compared to the (S)-enantiomer under its respective optimized conditions [1].

Process chemistry Chiral synthesis Yield optimization

Supramolecular Architecture: (R)-Enantiomer in the Racemic Crystal Lattice

Single-crystal X-ray diffraction analysis of the racemic compound reveals that the (R)- and (S)-enantiomers co-crystallize to form a specific supramolecular architecture. This structure is characterized by O-H···N hydrogen-bonded zigzag chains and is distinct from the structure of the non-chlorinated analog, phenyl(pyridin-2-yl)methanol [1].

Crystallography Solid-state chemistry Hydrogen bonding

Validated Use Cases for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS 112966-26-4) Based on Quantitative Evidence


As a Defined Chiral Substrate in Asymmetric Synthesis Method Development

This compound serves as a well-characterized substrate for developing and benchmarking new asymmetric reduction methodologies. The established synthetic route yielding the (R)-enantiomer with 95.7% purity and 82.3% yield [1] provides a clear performance baseline against which new catalytic systems can be compared. Procuring the (R)-enantiomer is essential for such studies to accurately assess the enantioselectivity and efficiency of a new catalyst or method.

As a Precursor for Chiral Ligands and Catalysts

The presence of both a chiral alcohol and a pyridine nitrogen allows this molecule to function as a versatile scaffold for synthesizing chiral ligands. The R-configuration is a critical parameter for the ligand's asymmetric environment [1]. Its procurement with high enantiomeric purity (e.g., >95% ) is a prerequisite for synthesizing ligands that will, in turn, induce high stereoselectivity in catalytic reactions.

In Solid-State Chemistry and Crystallization Studies

The detailed structural data on the racemic crystal [1] makes this compound an excellent model system for studying the influence of chirality and halogen substitution on crystal packing. Procuring the pure (R)-enantiomer allows for comparative studies on the crystallization behavior of the enantiopure versus racemic material, which is valuable for developing robust purification and formulation processes.

Technical Documentation Hub

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